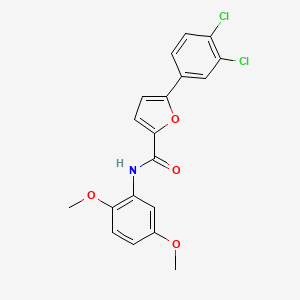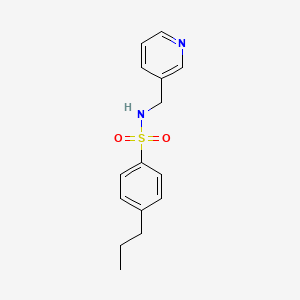
5-(3,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-2-furamide, commonly known as DOEF, is a chemical compound that has gained significant attention in the field of scientific research. DOEF belongs to the class of furan-based compounds and has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science.
Mechanism of Action
The mechanism of action of DOEF is not fully understood. However, studies have suggested that DOEF exerts its anticancer activity by inducing apoptosis in cancer cells. DOEF has also been found to inhibit the activity of various enzymes involved in the inflammatory response, thereby exhibiting anti-inflammatory activity.
Biochemical and Physiological Effects:
DOEF has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that DOEF exhibits significant cytotoxicity against various cancer cell lines. DOEF has also been found to exhibit anti-inflammatory activity by inhibiting the production of various inflammatory cytokines. In vivo studies have shown that DOEF exhibits significant herbicidal activity against various weed species.
Advantages and Limitations for Lab Experiments
DOEF has several advantages for use in lab experiments. DOEF is readily available and can be synthesized using relatively simple methods. DOEF exhibits significant activity against various cancer cell lines and has been found to exhibit herbicidal activity against various weed species. However, DOEF also has some limitations. DOEF has not been extensively studied in vivo, and its toxicity profile is not fully understood. Further studies are needed to determine the safety and efficacy of DOEF for use in various applications.
Future Directions
There are many future directions for the study of DOEF. Further studies are needed to determine the safety and efficacy of DOEF in vivo. Studies are also needed to determine the potential use of DOEF as a treatment for various diseases, including cancer and neurodegenerative diseases. Further studies are also needed to determine the potential use of DOEF as a herbicide and growth regulator for crops. Additionally, studies are needed to determine the potential use of DOEF as a water treatment agent.
Synthesis Methods
DOEF can be synthesized using various methods, including the reaction of 3,4-dichlorophenylamine with 2,5-dimethoxybenzaldehyde in the presence of furfurylamine and acetic acid. The reaction takes place under reflux conditions and yields DOEF as a white solid with a melting point of 207-209°C.
Scientific Research Applications
DOEF has been studied for its potential applications in various fields of scientific research. In the field of medicine, DOEF has been found to exhibit significant anticancer activity against various cancer cell lines. DOEF has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's disease.
In the field of agriculture, DOEF has been studied for its potential use as a herbicide and as a growth regulator for crops. DOEF has been found to exhibit significant herbicidal activity against various weed species and has also been found to enhance the growth of crops such as maize and wheat.
In the field of environmental science, DOEF has been studied for its potential use as a water treatment agent. DOEF has been found to exhibit significant adsorption capacity for various pollutants such as heavy metals and organic compounds.
properties
IUPAC Name |
5-(3,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO4/c1-24-12-4-6-17(25-2)15(10-12)22-19(23)18-8-7-16(26-18)11-3-5-13(20)14(21)9-11/h3-10H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVSNHUBMKZNNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}piperazine hydrochloride](/img/structure/B6041197.png)
![ethyl N-[(1-cycloheptyl-6-oxo-3-piperidinyl)carbonyl]-N-methylglycinate](/img/structure/B6041201.png)

![4-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)benzoic acid](/img/structure/B6041224.png)
![3-bromo-5-chloro-2-hydroxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B6041244.png)
![ethyl 3-(2-chlorophenyl)-3-{[(4-fluorophenyl)acetyl]amino}propanoate](/img/structure/B6041248.png)

![N-(2,8-dimethyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-2-methylpropanamide](/img/structure/B6041250.png)
![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6041253.png)
![2-(2-{[2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}ethoxy)ethanol](/img/structure/B6041266.png)

![4-[butyl(2-hydroxyethyl)amino]-1,1-diphenyl-2-butyn-1-ol hydrochloride](/img/structure/B6041279.png)
![1'-acetyl-3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1,4'-bipiperidine](/img/structure/B6041283.png)
![5-[2-(3,9-diazaspiro[5.5]undec-3-yl)-2-oxoethyl]-2-ethyl-6-methyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B6041304.png)